REACTION_CXSMILES
|
[Br:1][CH2:2]/[C:3](=[CH:7]/[C:8]([OH:10])=[O:9])/[C:4]([OH:6])=O.[OH-].[Na+].C(O)CCC>O>[Br:1][CH2:2][C:3]1[C:4]([O:10][C:8](=[O:9])[CH:7]=1)=[O:6] |f:1.2|
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
material
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC/C(/C(=O)O)=C/C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under N2 at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
ADDITION
|
Details
|
The solution is added to a previously prepared solution of 4-aminothiophenol (1.51 g) that
|
Type
|
DISSOLUTION
|
Details
|
has been dissolved in degassed 1 N NaOH (11.6 mL)
|
Type
|
TEMPERATURE
|
Details
|
with gentle heating under N2
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble dimer
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with degassed water (12 mL)
|
Type
|
ADDITION
|
Details
|
before being added to the above solution of compound 3
|
Type
|
CUSTOM
|
Details
|
The final reaction solution
|
Type
|
FILTRATION
|
Details
|
The solution is then filtered
|
Type
|
CUSTOM
|
Details
|
to remove small amounts of bis-(4-aminophenyl)-disulfide
|
Type
|
TEMPERATURE
|
Details
|
cooled on ice
|
Type
|
CUSTOM
|
Details
|
gives a yellow precipitate
|
Type
|
STIRRING
|
Details
|
the mixture is vigorously stirred on ice for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
This removes the fumaric acid analog of compound 4
|
Type
|
FILTRATION
|
Details
|
The solid is then collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with 0.1 N HCl and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried in a vacuum desiccator over P2O5
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC/C=1/C(=O)OC(\C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |